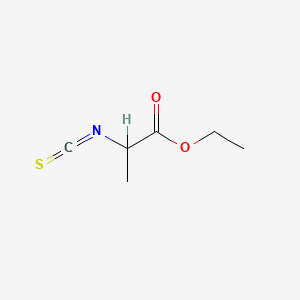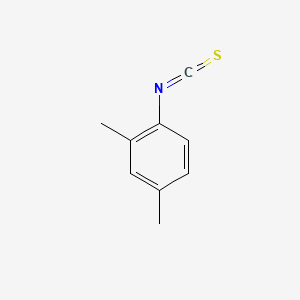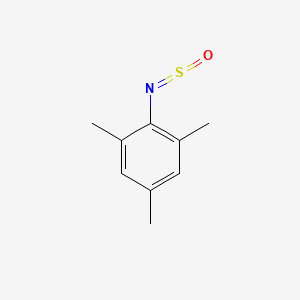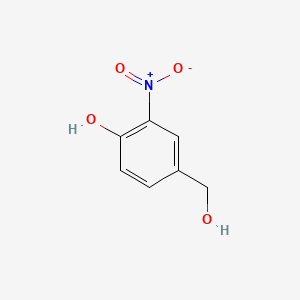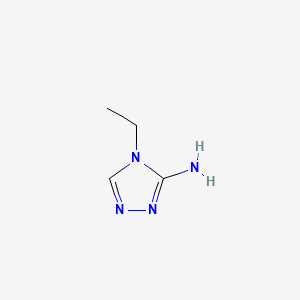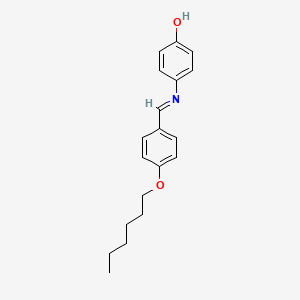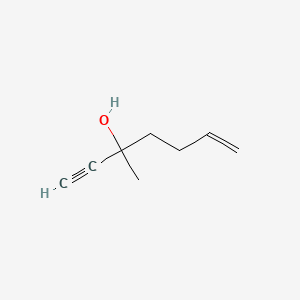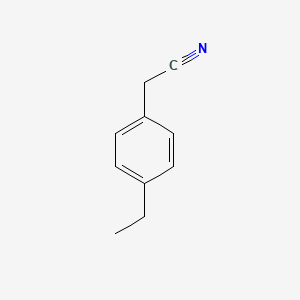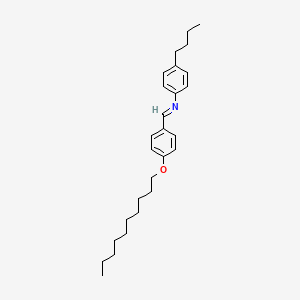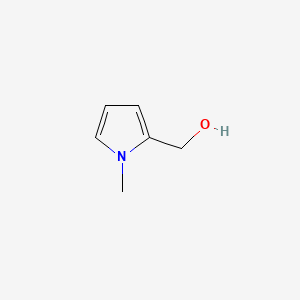
(1-Methyl-1H-pyrrol-2-yl)methanol
描述
(1-Methyl-1H-pyrrol-2-yl)methanol is a chemical compound that is derived from pyrrole, a five-membered aromatic heterocycle. The methylation of pyrrole rings is a significant modification that can alter the physical and chemical properties of the molecule, making it useful for various applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a novel method for synthesizing (1-methyl-1H-pyrrol-2-yl)(p-tolyl)methanone was described using the Grignard reaction, which involved the preparation of N-methyl-2-pyrrolealdehyde followed by conversion to N-methyl-2-pyrrolecarbonitrile and subsequent reaction with p-tolylMgBr . Another study demonstrated the ring-methylation of pyrrole using supercritical methanol, which produced a mixture of methylated pyrroles without the need for additional catalysts . Additionally, an iridium-catalyzed methylation of pyrroles using methanol as the methylating agent was achieved, providing a direct route to methyl-pyrroles .
Molecular Structure Analysis
The molecular structure of (1-Methyl-1H-pyrrol-2-yl)methanol would consist of a pyrrole ring with a methyl group attached to the nitrogen atom and a methanol group attached to the second carbon of the ring. This structure is similar to the compounds discussed in the provided papers, where methylation occurs on the pyrrole ring, albeit at different positions or with additional substituents.
Chemical Reactions Analysis
The methylation of pyrrole and indole compounds can proceed through various mechanisms, including electrophilic aromatic substitution as suggested in the methylation of indole using supercritical methanol . The iridium-catalyzed methylation represents a borrowing hydrogen methodology, which is a sustainable approach using methanol as a feedstock . These reactions highlight the versatility of methylation processes in modifying heterocyclic compounds like pyrroles.
Physical and Chemical Properties Analysis
Methylation of pyrrole can significantly affect its physical and chemical properties. For example, the introduction of methyl groups can increase the hydrophobicity of the molecule, potentially altering its solubility and reactivity. The studies do not provide specific data on the physical properties of (1-Methyl-1H-pyrrol-2-yl)methanol, but the general trend suggests that methylation would likely make the compound more lipophilic and could also influence its boiling point, melting point, and stability .
科学研究应用
Application 1: Synthesis of Schiff Base Ligand
- Summary of the Application : “(1-Methyl-1H-pyrrol-2-yl)methanol” is used in the synthesis of a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM). This ligand is synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
- Results or Outcomes : The synthesized Schiff base ligand is used to prepare Cu (II) and Co (II) metal complexes .
Application 2: Study of Hydrogen Bonding in Crystals
- Summary of the Application : “(1-Methyl-1H-pyrrol-2-yl)methanol” is used in the study of hydrogen bonding in crystals of pyrrol-2-yl chloromethyl ketone derivatives and methyl pyrrole-2-carboxylate .
- Methods of Application : The crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles was determined by the single crystal X-ray diffraction .
- Results or Outcomes : The study revealed that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
安全和危害
“(1-Methyl-1H-pyrrol-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
属性
IUPAC Name |
(1-methylpyrrol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGUSWOZYFZTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200180 | |
| Record name | 2-Pyrrolemethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-2-yl)methanol | |
CAS RN |
52160-51-7 | |
| Record name | 1-Methyl-1H-pyrrole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52160-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolemethanol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052160517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolemethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



